molecular formula C8H6Cl2O4S B1429990 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid CAS No. 1423028-58-3

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Cat. No. B1429990
CAS RN: 1423028-58-3
M. Wt: 269.1 g/mol
InChI Key: GMDYJDXVZIMUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid is a unique chemical provided to early discovery researchers . It has a molecular weight of 273.07 .


Molecular Structure Analysis

The molecular formula of this compound is C7H3Cl2FO4S . The InChI code is 1S/C7H3Cl2FO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12) .

Scientific Research Applications

Synthesis and Characterization

  • 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of Chloranthraniliprole, a product with a purity of 96.05% (Zheng Jian-hong, 2012).

Antimicrobial Activity

  • This chemical is used in the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrate significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (B. Abbavaram & H. Reddyvari, 2013).

Photocatalytic Degradation Studies

  • In the field of environmental science, it has been investigated for its role in photocatalytic degradation processes. Specifically, it's involved in studies examining the degradation of aqueous mixtures of organic compounds under UV irradiation (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).

Cytotoxic Properties

  • The compound is also significant in the synthesis of complexes that have been studied for their cytotoxic properties. These studies are crucial in medical research, particularly in the exploration of potential treatments for various diseases (Nong Wang & Qi Shi, 2011).

Biological Screening and Pesticide Synthesis

  • Furthermore, it's used in the synthesis of various derivatives for biological screening, including potential pest control agents. This highlights its importance in agricultural sciences and pest management (J. Bassin, R. Cremlyn, & F. J. Swinbourne, 1992).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5-chloro-3-chlorosulfonyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYJDXVZIMUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 3
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
Reactant of Route 6
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.